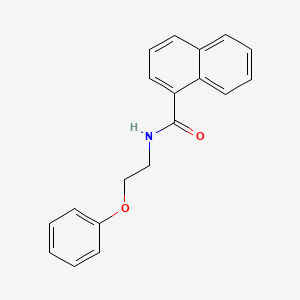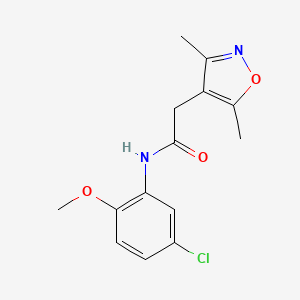![molecular formula C21H24N2O5 B4767374 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide](/img/structure/B4767374.png)
3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide
Descripción general
Descripción
3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide, also known as MPN, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. MPN belongs to the class of acrylamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and cell growth. Inhibition of HDACs by 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide has been shown to possess a wide range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and analgesic properties. In vitro studies have shown that 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of HDACs. 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide has been shown to possess analgesic properties by inhibiting the activity of voltage-gated sodium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its high yield and purity, and its potent cytotoxicity against a variety of cancer cell lines. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for research on 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide, including the development of more potent and selective analogs, the investigation of its potential as a combination therapy with other anticancer agents, and the evaluation of its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and neuropathic pain. In addition, further studies are needed to elucidate the precise mechanism of action of 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide and its potential toxicity to normal cells.
Conclusion:
In conclusion, 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide is a synthetic compound that has shown promising results in preclinical studies for its potential applications in the treatment of cancer, inflammation, and pain. Its potent cytotoxicity, anti-inflammatory activity, and analgesic properties make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential toxicity to normal cells.
Aplicaciones Científicas De Investigación
3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and pain. In vitro studies have shown that 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines in vitro.
Propiedades
IUPAC Name |
(E)-3-(3-methoxy-4-pentoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-3-4-5-13-28-19-11-9-16(14-20(19)27-2)10-12-21(24)22-17-7-6-8-18(15-17)23(25)26/h6-12,14-15H,3-5,13H2,1-2H3,(H,22,24)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTPYTGPXHAFJI-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)-2-propenamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4767291.png)
![N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4767314.png)
![4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B4767320.png)
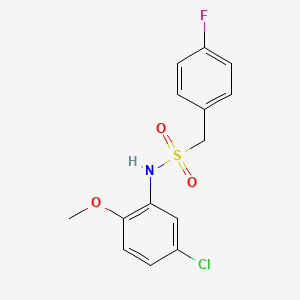

![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4767341.png)

![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4767346.png)
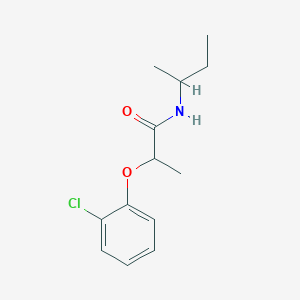
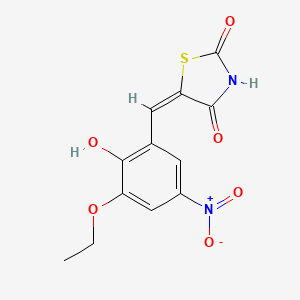
![methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4767352.png)
![N-1,3-benzodioxol-5-yl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4767371.png)
